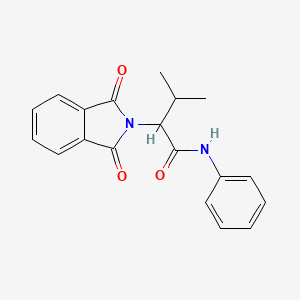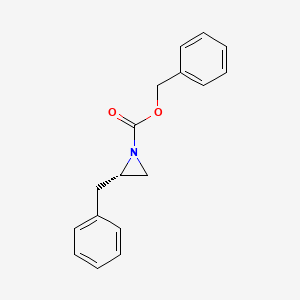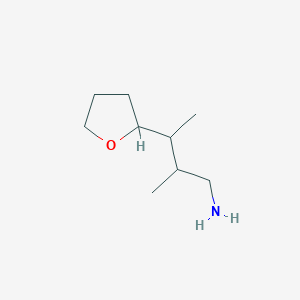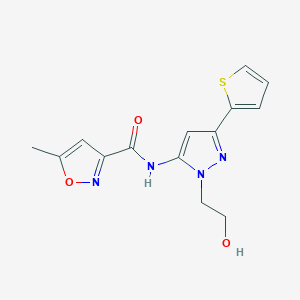![molecular formula C17H10FN3OS B2720563 N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-3-fluorobenzamide CAS No. 476283-16-6](/img/structure/B2720563.png)
N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-3-fluorobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-3-fluorobenzamide” is likely a synthetic organic compound. It seems to contain a thiazole ring, which is a type of heterocyclic compound . The compound also contains a cyanophenyl group and a fluorobenzamide group .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized via reactions involving aroyl isocyanate and 4-aminobenzonitrile . The structure of the synthesized compounds can be characterized by elemental analysis and spectroscopic methods such as FT-IR, 1H, and 13C-NMR .Molecular Structure Analysis
The molecular structure of this compound would likely be determined using techniques such as X-ray crystallography . This would reveal details about the compound’s geometry, bond lengths and angles, and the presence of any intramolecular or intermolecular interactions .Chemical Reactions Analysis
The compound’s reactivity would depend on its specific structure. For instance, the presence of the cyanophenyl group could make it a candidate for reactions such as cyanoacetylation .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would be determined by its specific structure. For example, the presence of the fluorobenzamide group could influence its solubility, melting point, and other properties .Wissenschaftliche Forschungsanwendungen
Spectroscopic and Theoretical Investigations
Research has explored the dual fluorescence effects of thiadiazole derivatives, highlighting the potential of N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-3-fluorobenzamide analogues as fluorescence probes for biological and molecular medicine applications. Fluorescence effects, tied to molecular aggregation and charge transfer within molecules, suggest utility in creating advanced fluorescence probes. Such probes are in demand for exploring biological phenomena at the molecular level, with structural modifications inducing varying fluorescence responses (Budziak et al., 2019).
Antitumor Properties
The compound has been studied as a precursor in synthesizing heterocyclic compounds with significant antiproliferative activity. Research involving derivatives of this compound showed high inhibitory effects against various human cancer cell lines, such as breast adenocarcinoma and non-small cell lung cancer. These findings underscore the compound's relevance in developing new anticancer agents (Shams et al., 2010).
Synthesis of Biologically Active Molecules
Further research has demonstrated the synthesis of new molecules incorporating the fluorobenzamide structure, aiming at potential antibacterial properties. These studies reveal the versatility of this compound as a scaffold for developing molecules with desired biological activities, including antimicrobial effects (Holla et al., 2003).
Photodegradation Studies
The structural stability and photodegradation patterns of thiazole-containing compounds have been analyzed, providing insights into the stability and behavior of such molecules under light exposure. This research is crucial for understanding the long-term stability of pharmaceuticals and materials based on this compound (Wu et al., 2007).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-3-fluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10FN3OS/c18-14-3-1-2-13(8-14)16(22)21-17-20-15(10-23-17)12-6-4-11(9-19)5-7-12/h1-8,10H,(H,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGOKLRXAZQYANL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10FN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-benzyl-1-(pyridin-4-yl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide](/img/structure/B2720480.png)
![2-bromo-N-[2-(2-methoxyphenyl)-4-oxo-4H-chromen-6-yl]benzamide](/img/structure/B2720481.png)

![2-[4-(1H-imidazol-1-yl)phenyl]quinoline](/img/structure/B2720485.png)


![N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)benzofuran-2-carboxamide](/img/structure/B2720491.png)


![3-[(2,4-dichlorophenyl)methyl]-1-methyl-9-(3-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)

![2-[(Morpholin-4-ylacetyl)amino]benzamide](/img/structure/B2720501.png)
![8-((5-Fluoro-2-methoxyphenyl)sulfonyl)-1-oxa-4-thia-8-azaspiro[4.5]decane](/img/structure/B2720502.png)
